molecular formula C5H9ClO2 B094785 sec-Butyl chloroformate CAS No. 17462-58-7

sec-Butyl chloroformate

Cat. No.: B094785
CAS No.: 17462-58-7
M. Wt: 136.58 g/mol
InChI Key: YSMHTFWPDRJCMN-UHFFFAOYSA-N
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Mechanism of Action

Target of Action

Sec-Butyl Chloroformate is primarily used as a chemical building block in the synthesis of specialty chemicals for pharmaceutical, agrochemical, and personal care applications . It is also used as a raw material in the formation of peroxy dicarbonates, which serve as polymer initiators for plastics .

Mode of Action

This compound reacts with water to form sec-butanol, hydrochloric acid (HCl), and carbon dioxide (CO2) . This reaction is exothermic and releases heat. It may also react vigorously or explosively if mixed with diisopropyl ether or other ethers in the presence of trace amounts of metal salts .

Biochemical Pathways

It is known that the compound can react with water and certain ethers, leading to the formation of sec-butanol, hcl, and co2

Pharmacokinetics

It is known that the compound is insoluble in water and slowly decomposes in water to form water-insoluble compounds

Result of Action

This compound is very toxic by ingestion, inhalation, and skin absorption . Contact with the compound may severely irritate the skin, eyes, and mucous membranes . Its reaction with water or moist air may release toxic, corrosive, or flammable gases .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of this compound. For instance, the compound is highly flammable and reacts exothermically with moisture in the air to generate fumes of hydrochloric acid . It also decomposes slowly in water . Therefore, the compound should be stored in a cool, dry, well-ventilated area away from ignition sources .

Biochemical Analysis

Biochemical Properties

Sec-Butyl chloroformate is a reactive compound that can interact with various biomolecules. It reacts with water to form sec-butanol, hydrochloric acid (HCl), and carbon dioxide (CO2) . This reaction can occur with enzymes, proteins, and other biomolecules that contain water or can facilitate the reaction. The nature of these interactions is typically exothermic and can lead to the generation of fumes of hydrochloric acid .

Cellular Effects

The effects of this compound on cells are primarily due to its reactivity and the products of its reactions. It is very toxic by ingestion, inhalation, and skin absorption . Contact with this compound may severely irritate skin, eyes, and mucous membranes . The compound’s influence on cell function, including any impact on cell signaling pathways, gene expression, and cellular metabolism, is largely due to these toxic and irritant properties .

Molecular Mechanism

This compound exerts its effects at the molecular level through its reactions with water and other molecules. It can form sec-butanol, HCl, and CO2 . This reaction can lead to changes in the local environment of the cell, potentially affecting enzyme activity, protein function, and gene expression.

Temporal Effects in Laboratory Settings

In laboratory settings, this compound is known to react exothermically with moisture in air to generate fumes of hydrochloric acid . It decomposes slowly in water . Over time, these reactions can lead to changes in the compound’s effects on cellular function. Specific long-term effects on cellular function observed in in vitro or in vivo studies are not currently available in the literature.

Dosage Effects in Animal Models

It is known to be very toxic by ingestion, inhalation, and skin absorption , suggesting that higher doses could lead to increased toxicity.

Metabolic Pathways

This compound is involved in reactions that produce sec-butanol, HCl, and CO2 . These reactions can be considered part of the compound’s metabolic pathway. Specific enzymes or cofactors that it interacts with, as well as effects on metabolic flux or metabolite levels, are not currently available in the literature.

Preparation Methods

Chemical Reactions Analysis

Sec-butyl chloroformate undergoes various chemical reactions, including:

    Reaction with amines: Forms carbamates.

    Reaction with alcohols: Forms carbonate esters.

    Reaction with carboxylic acids: Forms mixed anhydrides.

These reactions are typically conducted in the presence of a base to absorb the HCl produced . Additionally, this compound reacts with water to form sec-butanol, hydrogen chloride, and carbon dioxide .

Comparison with Similar Compounds

Sec-butyl chloroformate can be compared with other chloroformates such as methyl chloroformate, ethyl chloroformate, and isobutyl chloroformate. While all these compounds share similar reactivity due to the chloroformate group, this compound is unique in its use as a building block for specialty chemicals and its specific applications in the synthesis of peptides and polymer initiators . Other similar compounds include:

This compound’s unique properties and applications make it a valuable compound in various fields of scientific research and industry.

Properties

IUPAC Name

butan-2-yl carbonochloridate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H9ClO2/c1-3-4(2)8-5(6)7/h4H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YSMHTFWPDRJCMN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)OC(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H9ClO2
Record name SEC-BUTYL CHLOROFORMATE
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DSSTOX Substance ID

DTXSID4051794
Record name sec-Butyl chloroformate
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Molecular Weight

136.58 g/mol
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Physical Description

Sec-butyl chloroformate appears as a colorless liquid. Insoluble in water and more dense than water. Contact may severely irritate skin, eyes, and mucous membranes. Very toxic by ingestion, inhalation and skin absorption. Used to make other chemicals., Colorless liquid; [CAMEO]
Record name SEC-BUTYL CHLOROFORMATE
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Record name sec-Butyl chloroformate
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CAS No.

17462-58-7
Record name SEC-BUTYL CHLOROFORMATE
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Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
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Record name 1-Methylpropyl carbonochloridate
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Record name sec-Butyl chloroformate
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Record name sec-Butyl chloroformate
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Record name sec-Butyl chloroformate
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Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the primary use of sec-Butyl chloroformate in organic synthesis?

A1: this compound is primarily utilized as a reagent for the preparation of mixed anhydrides, which are key intermediates in peptide synthesis. [] This application stems from its reactivity as a chloroformate ester, allowing it to activate carboxylic acids for amide bond formation.

Q2: How does this compound thermally decompose?

A2: Theoretical calculations suggest that this compound, similar to other alkyl chloroformates like ethyl chloroformate and isopropyl chloroformate, undergoes thermal decomposition through a stepwise mechanism. [] This process involves the formation of an unstable chloroformic acid intermediate (ClCOOH), which quickly decomposes into hydrogen chloride (HCl) and carbon dioxide (CO2). The overall reaction yields an olefin as the main organic product.

Q3: Which computational methods have been employed to study the decomposition of this compound?

A3: Researchers have utilized a combination of high-level composite methods like CBS-QB3 and density functional theory (DFT) with functionals such as CAM-B3LYP, M06, MPW1PW91, and PBE1PBE to investigate the decomposition mechanism of this compound. [] These calculations provide insights into the energetics and transition state structures involved in the reaction pathway.

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